Home > Products > Screening Compounds P59291 > (S,S)-reboxetine
(S,S)-reboxetine - 98819-76-2

(S,S)-reboxetine

Catalog Number: EVT-267757
CAS Number: 98819-76-2
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S,S)-Reboxetine, also known as (S,S)-reboxetine, is a single enantiomer of the racemic drug Reboxetine. It is classified as a selective norepinephrine reuptake inhibitor (NRI) [, , , , , , , , , ], exhibiting a higher potency for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT) [, ]. While Reboxetine is marketed as a racemic mixture for the treatment of depression, (S,S)-Reboxetine has shown promise in research exploring its potential for treating conditions like neuropathic pain, fibromyalgia, and stress urinary incontinence [, , , , , , , ].

Future Directions
  • Research on the potential benefits of (S,S)-Reboxetine for other conditions, such as chronic fatigue syndrome [] and hot flashes [], should be further explored.

(R,R)-Reboxetine

  • Relevance: This compound is the enantiomer of (S,S)-reboxetine, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. Racemic reboxetine, a mixture of both enantiomers, is marketed as an antidepressant [, ]. The (S,S)-enantiomer is under investigation for its potential in treating neuropathic pain and fibromyalgia due to its superior potency [, ].

(R,R)-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol ((R,R)-D-84)

  • Compound Description: (R,R)-D-84 is a potent and selective dopamine transporter (DAT) inhibitor [, ]. It is used as a non-labeled reporter ligand in mass spectrometry (MS) binding assays to determine binding affinities of ligands for the dopamine transporter [, , ].
  • Relevance: While structurally similar to (S,S)-reboxetine, (R,R)-D-84 exhibits selectivity for DAT, unlike (S,S)-reboxetine, which favors NET [, , ]. This difference highlights how subtle structural changes can impact target selectivity. Furthermore, this compound showcases the application of MS Binding Assays as a label-free alternative for studying drug binding, a technique relevant to (S,S)-Reboxetine research [, , ].

Mecamylamine

  • Compound Description: Mecamylamine is a non-competitive nicotinic acetylcholine receptor antagonist []. It is known to decrease nicotine self-administration in rats, likely by blocking the rewarding effects of nicotine [].
  • Relevance: Although structurally dissimilar to (S,S)-Reboxetine, mecamylamine serves as a pharmacological comparator in studies investigating the effects of (S,S)-reboxetine on nicotine self-administration []. Both compounds demonstrate a reduction in nicotine self-administration, but likely through different mechanisms. Mecamylamine acts directly on nicotinic receptors, while (S,S)-reboxetine's effect might involve norepinephrine transporter inhibition or a combination of mechanisms [].

Citalopram

  • Compound Description: Citalopram is a selective serotonin reuptake inhibitor (SSRI) primarily used as an antidepressant []. Similar to (R,R)-D-84, citalopram serves as a non-labeled reporter ligand in MS binding assays, but for the serotonin transporter (SERT) [, , ].
  • Relevance: Citalopram and (S,S)-Reboxetine belong to the same class of drugs targeting monoamine transporters, but they exhibit distinct selectivity profiles [, , ]. Citalopram focuses on SERT, while (S,S)-reboxetine shows preference for NET, making them useful tools for differentiating activity at these targets [, , ].

O-Desethylreboxetine

  • Compound Description: O-Desethylreboxetine is the major metabolite of both (S,S)- and (R,R)-reboxetine, formed via O-deethylation primarily mediated by the cytochrome P450 enzyme CYP3A4 [].
  • Relevance: As the primary metabolite of (S,S)-Reboxetine, O-Desethylreboxetine is crucial for understanding the drug's metabolic fate and potential drug-drug interactions []. Its formation through CYP3A4 indicates a possible interaction with other drugs metabolized by this enzyme.

(S)-2-(hydroxymethyl)morpholine

  • Compound Description: (S)-2-(hydroxymethyl)morpholine is a chiral building block utilized in the stereospecific synthesis of (S,S)-reboxetine [].
  • Relevance: This compound represents a key intermediate in one of the synthetic routes towards (S,S)-reboxetine, demonstrating the importance of stereochemistry in drug synthesis []. Its use enables the preparation of enantiomerically pure (S,S)-reboxetine, which is critical for studying the specific effects of this enantiomer.

(R,R)-Phenylglycidol

  • Compound Description: (R,R)-Phenylglycidol serves as a crucial chiral starting material in the synthesis of (S,S)-reboxetine [, ]. It is obtained through the Sharpless asymmetric epoxidation of cinnamyl alcohol, a reaction known for its high enantioselectivity [, ].
  • Relevance: The use of (R,R)-Phenylglycidol as a starting material highlights the importance of asymmetric synthesis in developing efficient and cost-effective processes for producing enantiomerically pure (S,S)-Reboxetine [, ].
Source and Classification

Esreboxetine is derived from the morpholine class of compounds and is structurally related to other norepinephrine reuptake inhibitors. Its development was aimed at creating a more selective agent with fewer side effects compared to traditional antidepressants, such as tricyclic antidepressants or serotonin-norepinephrine reuptake inhibitors .

Synthesis Analysis

The synthesis of esreboxetine involves several key steps, often focusing on enantioselective processes to obtain the desired stereoisomer. One prominent method includes the enzyme-catalyzed kinetic resolution of N-Boc-morpholine-2-carboxylic acids, which allows for the selective formation of (S,S)-Reboxetine. The process typically utilizes a combination of organic solvents and specific temperature controls to optimize yield and purity .

Key Synthesis Parameters

  • Enzymatic Resolution: Utilizes enzymes for selective reactions.
  • Temperature Control: Critical for maintaining reaction conditions.
  • Solvent Selection: Organic solvents are often employed to facilitate reactions.
Molecular Structure Analysis

Esreboxetine features a complex molecular structure characterized by a morpholine ring and an aromatic moiety. The stereochemistry plays a significant role in its biological activity, with the (S,S) configuration being essential for its efficacy as a norepinephrine reuptake inhibitor.

Structural Details

  • Molecular Formula: C19H23NO3C_{19}H_{23}NO_3
  • Molecular Weight: Approximately 313.39 g/mol
  • Functional Groups: Includes amine, ether, and aromatic groups which contribute to its pharmacological properties .
Chemical Reactions Analysis

Esreboxetine undergoes various chemical reactions typical of morpholine derivatives. These include:

  • Reduction Reactions: Commonly involving reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: Particularly with nucleophiles targeting the phenoxy and morpholine groups.

Reaction Conditions

  • Oxidizing Agents: Hydrogen peroxide is often used.
  • Nucleophiles: Various nucleophiles can participate depending on the reaction pathway .
Mechanism of Action

Esreboxetine functions primarily as a selective inhibitor of norepinephrine reuptake, targeting the sodium-dependent norepinephrine transporter (SLC6A2). By binding to this transporter, esreboxetine inhibits the reabsorption of norepinephrine back into presynaptic neurons, thereby increasing its availability in the synaptic cleft.

Biochemical Pathways

  • Synaptic Vesicle Cycle: Affected by increased norepinephrine levels.
  • Pharmacokinetics: Rapid absorption post-administration; metabolized primarily via the CYP3A4 isoenzyme .
Physical and Chemical Properties Analysis

Esreboxetine exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents but less so in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within expected ranges for similar compounds .

Relevant Data

  • Elemental Composition: C (72.82%), H (7.40%), N (4.47%), O (15.32%) .
Applications

Esreboxetine has been explored for various therapeutic applications beyond depression:

  • Urinary Incontinence: Demonstrated efficacy in increasing urethral resistance.
  • Narcolepsy Treatment: Potential benefits due to its action on norepinephrine levels.
  • Research Tool: Used in studies investigating noradrenergic pathways and their implications in various neurological disorders .

Properties

CAS Number

98819-76-2

Product Name

Esreboxetine

IUPAC Name

(2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m0/s1

InChI Key

CBQGYUDMJHNJBX-OALUTQOASA-N

SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3

Solubility

Solubility: greater than 5 mg/mL in water /Mesylate/
2.23e-02 g/L

Synonyms

(+)-(2S)-2-((S)-(2-ethoxyphenoxy)phenylmethyl)morpholine
esreboxetine

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3

Isomeric SMILES

CCOC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.